molecular formula C10H10N2O3 B2900436 Methyl 7-methoxy-1H-indazole-5-carboxylate CAS No. 1427438-43-4

Methyl 7-methoxy-1H-indazole-5-carboxylate

Cat. No.: B2900436
CAS No.: 1427438-43-4
M. Wt: 206.201
InChI Key: ACIYVZMILPWSNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of 7-methoxy-1H-indazole, a compound closely related to the target molecule, shows that the methoxy group lies in the plane of the indazole system.


Chemical Reactions Analysis

Indazole derivatives, including “Methyl 7-methoxy-1H-indazole-5-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 206.2 . It is an off-white solid . The IUPAC name is methyl 7-methoxy-1H-indazole-3-carboxylate .

Safety and Hazards

“Methyl 7-methoxy-1H-indazole-5-carboxylate” is considered hazardous . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

methyl 7-methoxy-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-6(10(13)15-2)3-7-5-11-12-9(7)8/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIYVZMILPWSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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